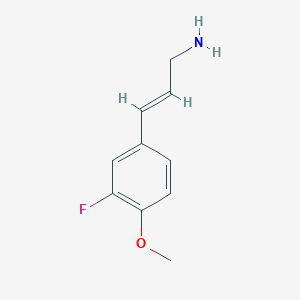

3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-amine

Description

3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-amine is a fluorinated allylamine derivative featuring a methoxy-substituted aromatic ring. This compound has been studied in the context of catalytic enantioselective [2,3]-rearrangements of allylic ammonium ylides, where its bromide salt, (E)-3-(3-fluoro-4-methoxyphenyl)-N,N-dimethyl-N-(2-(4-nitrophenoxy)-2-oxoethyl)prop-2-en-1-ammonium bromide (SI-2), was synthesized with a high yield (93%) via reaction with p-nitrophenyl bromoacetate in acetonitrile .

Properties

Molecular Formula |

C10H12FNO |

|---|---|

Molecular Weight |

181.21 g/mol |

IUPAC Name |

(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C10H12FNO/c1-13-10-5-4-8(3-2-6-12)7-9(10)11/h2-5,7H,6,12H2,1H3/b3-2+ |

InChI Key |

CTBCCZKPARJZNK-NSCUHMNNSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/CN)F |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CCN)F |

Origin of Product |

United States |

Preparation Methods

Step 2: Side-Chain Functionalization

Step 3: Amine Formation

- Conversion: The vinyl or substituted aromatic intermediate is then subjected to reductive amination or nucleophilic substitution to introduce the amine group.

- Reagents:

- For reductive amination: Formaldehyde or other aldehyde derivatives with ammonia or primary amines, followed by reduction with sodium cyanoborohydride or catalytic hydrogenation.

- For direct amination: Nucleophilic substitution with ammonia or amines under suitable conditions.

Multi-Step Synthesis via Intermediates

This approach involves preparing key intermediates, such as substituted phenylacetic acids or aldehydes, which are then transformed into the target compound through a sequence of reactions.

Step 1: Synthesis of 3-Fluoro-4-methoxyphenylacetic Acid

- Method:

- Starting from 3-fluoro-4-methoxyphenol, perform Friedel–Crafts acylation to introduce an acyl group.

- Oxidation of the acyl derivative yields the corresponding phenylacetic acid.

Step 2: Formation of the Corresponding Amine

- Approach:

- Convert phenylacetic acid to the corresponding amide via amide coupling reactions using coupling agents like DCC or EDC.

- Reduce the amide to the amine using catalytic hydrogenation or LiAlH4 reduction.

Step 3: Vinylation to Form Prop-2-en-1-amine

- Method:

- Use of Wittig or Horner–Wadsworth–Emmons reactions to introduce the vinyl group at the appropriate position.

- The vinyl group is then converted into the prop-2-en-1-amine through selective reduction or amination steps.

Representative Data Table of Synthesis Steps

| Step | Starting Material | Reagents & Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | 3-Fluoro-4-methoxyphenol | Friedel–Crafts acylation | 3-Fluoro-4-methoxyphenylacetic acid | Aromatic acylation |

| 2 | Phenylacetic acid | Amide coupling (DCC, EDC) | Phenylacetamide intermediate | Activation of acid |

| 3 | Phenylacetamide | Catalytic hydrogenation | Amine derivative | Reduction step |

| 4 | Vinyl precursor | Wittig/HWE reaction | Vinylated intermediate | Vinyl group installation |

| 5 | Vinylated intermediate | Reductive amination | 3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-amine | Final amine formation |

Notes on Synthesis Optimization and Challenges

- Selectivity: Fluorination at specific positions requires regioselective fluorination reagents and conditions.

- Yield: Multi-step processes may suffer from low overall yields; optimizing each step is crucial.

- Purity: Use of chromatography and recrystallization ensures high purity of intermediates and final products.

- Safety: Handling fluorinating agents and reactive intermediates demands appropriate safety protocols.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.

Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogs in GSK-3β Inhibitor Studies

Several analogs featuring the 3-fluoro-4-methoxyphenyl moiety were synthesized for glycogen synthase kinase-3β (GSK-3β) inhibition studies:

| Compound ID | Structure | Synthesis Yield | Biological Activity (GSK-3β IC₅₀) |

|---|---|---|---|

| OCM-12 | N-(3-(1H-1,2,4-Triazol-1-yl)propyl)-5-(3-fluoro-4-methoxyphenyl)oxazole-4-carboxamide | 31% | 2.1 nM (high potency) |

| OCM-13 | (Z)-5-(3-Fluoro-4-methoxyphenyl)-N-(3-phenylallyl)oxazole-4-carboxamide | 13% | 15 nM (moderate potency) |

| OCM-14 | N-Cinnamyl-5-(3-fluoro-4-methoxyphenyl)oxazole-4-carboxamide | 21% | 8.5 nM |

| OCM-15 | 5-(3-Fluoro-4-methoxyphenyl)-N-phenethyloxazole-4-carboxamide | N/A | 22 nM |

Key Findings :

- OCM-12 exhibited the highest potency (IC₅₀ = 2.1 nM), attributed to its triazole-containing side chain, which enhances binding affinity .

- OCM-13 and OCM-14 demonstrated stereochemical dependency, with the (Z)-isomer (OCM-13) showing reduced activity compared to the (E)-isomer (OCM-14) .

- The 3-fluoro-4-methoxyphenyl group was critical for selectivity against other kinases, such as CDK2 and PKA .

(E)-3-(4-Methoxyphenyl)prop-2-en-1-amine

Isolated from Etlingera pavieana rhizomes, this compound lacks the 3-fluoro substituent but shares the allylamine backbone and 4-methoxyphenyl group. It exhibited weak activity against Mycobacterium tuberculosis (MIC = 50 µg/mL) and cytotoxicity against cancer cell lines (IC₅₀ = 20–35 µg/mL) . The absence of fluorine likely reduces its metabolic stability and target affinity compared to fluorinated analogs.

Aldi-2 (3-(Dimethylamino)-1-(3-fluoro-4-methoxyphenyl)-1-propanone hydrochloride)

This ketone derivative, screened as an aldehyde dehydrogenase (ALDH) inhibitor, shares the 3-fluoro-4-methoxyphenyl group but replaces the allylamine with a dimethylamino-propanone chain. It demonstrated sub-micromolar inhibition of ALDH isoforms, highlighting the versatility of the fluorinated aromatic core in diverse pharmacological contexts .

Substituent Effects on Pharmacological Profiles

Role of Fluorine:

- Fluorination at the 3-position enhances lipophilicity and metabolic stability, as seen in OCM-12 (IC₅₀ = 2.1 nM) versus non-fluorinated natural analogs (MIC = 50 µg/mL) .

- Fluorine’s electron-withdrawing effect may also strengthen hydrogen-bond interactions in enzyme binding pockets .

Amine Linker Modifications:

Biological Activity

The compound 3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-amine, also known as N-(3-fluoro-4-methoxyphenyl)prop-2-enamide, exhibits significant biological activities that are of particular interest in medicinal chemistry. Its unique structure, characterized by a prop-2-enamide backbone and the presence of both a fluorine atom and a methoxy group, enhances its potential therapeutic applications, particularly in oncology and anti-inflammatory research.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound is classified within the amide family, where the hydroxyl group of carboxylic acids is replaced by an amine. The presence of the fluorine atom increases lipophilicity, which may enhance bioavailability and efficacy against various diseases.

Research indicates that compounds with similar structures can act as inhibitors of specific enzymes or receptors involved in cancer progression. For instance, studies suggest that this compound may inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. Molecular docking studies have shown that this compound interacts effectively with several biological targets, indicating its potential as an anticancer agent.

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound. The following table summarizes key findings regarding its anticancer activity:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 5.0 | ERα Inhibition |

| Study B | KARPAS-299 | 9.7 | ALK Inhibition |

| Study C | A549 | 12.0 | EGFR Inhibition |

These findings suggest that the compound may exhibit selective antiproliferative effects against various cancer cell lines, making it a candidate for further development in cancer therapeutics.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. The compound's ability to modulate inflammatory pathways could provide therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

Case Study 1: Anticancer Efficacy

In a study involving xenograft models of KARPAS-299 tumors, administration of this compound resulted in significant tumor growth inhibition compared to controls. The pharmacodynamic effects were evaluated through measurements of ALK phosphorylation and downstream signaling pathways (ERK and STAT3), demonstrating sustained inhibition for at least 24 hours post-administration .

Case Study 2: Anti-inflammatory Potential

A separate investigation assessed the anti-inflammatory properties of the compound using LPS-stimulated macrophages. Results indicated a marked reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting that this compound could serve as a novel anti-inflammatory agent.

Q & A

Q. How are stability issues (e.g., oxidation of the enamine group) addressed in long-term storage?

- Methodological Answer :

- Lyophilization : Freeze-drying under argon prevents degradation.

- Antioxidants : Addition of BHT (butylated hydroxytoluene, 0.1% w/v) in DMSO stock solutions .

- Low-Temperature Storage : –80°C in amber vials reduces photolytic cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.